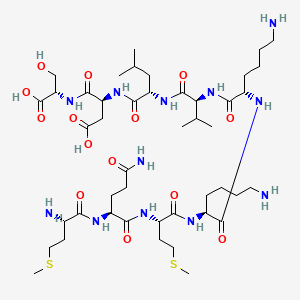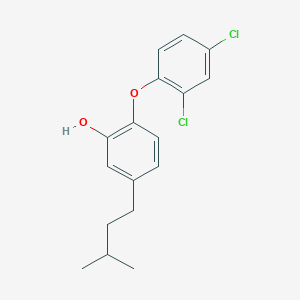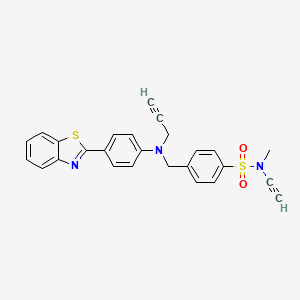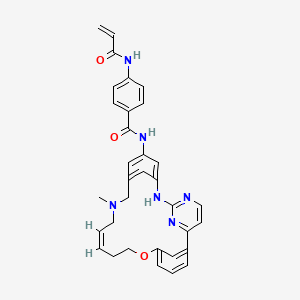
Cdk7-IN-25
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cdk7-IN-25 is a small-molecule inhibitor specifically targeting cyclin-dependent kinase 7 (CDK7). CDK7 is a crucial enzyme involved in the regulation of the cell cycle and transcription. It forms part of the CDK-activating kinase (CAK) complex, which phosphorylates other cyclin-dependent kinases, thereby promoting cell cycle progression. CDK7 also plays a role in transcription by phosphorylating the C-terminal domain of RNA polymerase II. Due to its dual role in cell cycle regulation and transcription, CDK7 is an attractive target for cancer therapy, and inhibitors like this compound have shown promise in preclinical studies .
Méthodes De Préparation
The synthesis of Cdk7-IN-25 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to introduce specific substituents that enhance the compound’s selectivity and potency against CDK7. Reaction conditions often involve the use of organic solvents, catalysts, and reagents such as bases and acids to facilitate the desired transformations. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability .
Analyse Des Réactions Chimiques
Cdk7-IN-25 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can be employed to introduce or replace functional groups. Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. .
Applications De Recherche Scientifique
Cdk7-IN-25 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the role of CDK7 in various biochemical pathways.
Biology: Employed in cell-based assays to investigate the effects of CDK7 inhibition on cell cycle progression and transcription.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, especially those with dysregulated CDK7 activity.
Industry: Utilized in drug discovery and development programs to identify and optimize new CDK7 inhibitors
Mécanisme D'action
Cdk7-IN-25 exerts its effects by binding to the ATP-binding pocket of CDK7, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, including other cyclin-dependent kinases and RNA polymerase II. As a result, cell cycle progression is halted, and transcription is disrupted. The molecular targets and pathways involved include the CDK-activating kinase complex and the transcription factor IIH complex .
Comparaison Avec Des Composés Similaires
Cdk7-IN-25 is compared with other CDK7 inhibitors such as SY-1365, SY-5609, and CT7001. These compounds share a similar mechanism of action but differ in their selectivity profiles and potency. For example, SY-1365 and SY-5609 have shown efficacy in preclinical models of cancer, while CT7001 has progressed to clinical trials. The uniqueness of this compound lies in its specific structural features that confer high selectivity for CDK7 over other cyclin-dependent kinases .
Similar Compounds
- SY-1365
- SY-5609
- CT7001
Propriétés
Formule moléculaire |
C33H32N6O3 |
|---|---|
Poids moléculaire |
560.6 g/mol |
Nom IUPAC |
N-[(16E)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaen-10-yl]-4-(prop-2-enoylamino)benzamide |
InChI |
InChI=1S/C33H32N6O3/c1-3-31(40)35-26-12-10-24(11-13-26)32(41)36-27-18-23-19-28(21-27)37-33-34-15-14-30(38-33)25-8-7-9-29(20-25)42-17-6-4-5-16-39(2)22-23/h3-5,7-15,18-21H,1,6,16-17,22H2,2H3,(H,35,40)(H,36,41)(H,34,37,38)/b5-4+ |
Clé InChI |
PVRJKFUTSFKLDZ-SNAWJCMRSA-N |
SMILES isomérique |
CN1C/C=C/CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC(=CC(=C4)C1)NC(=O)C5=CC=C(C=C5)NC(=O)C=C |
SMILES canonique |
CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC(=CC(=C4)C1)NC(=O)C5=CC=C(C=C5)NC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


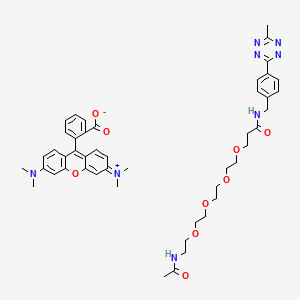

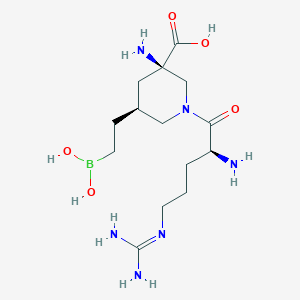
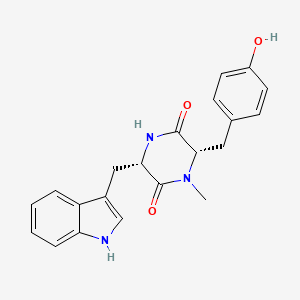
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,4aR,6aR,6aR,6bR,8aR,9R,10R,11R,12aR,14aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12385422.png)
![6-[3,5-ditert-butyl-N-(2-methylpropyl)anilino]pyridine-3-carboxylic acid](/img/structure/B12385424.png)
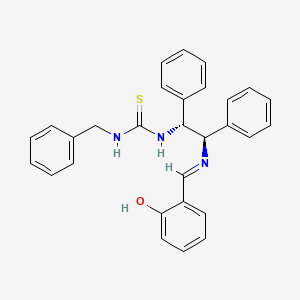
![tert-butyl 2-[[(2S)-3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate](/img/structure/B12385431.png)


![(3,5-dibromo-4-hydroxyphenyl)-[4,5,6,7-tetradeuterio-2-[(1R)-1-hydroxyethyl]-1-benzofuran-3-yl]methanone](/img/structure/B12385447.png)
